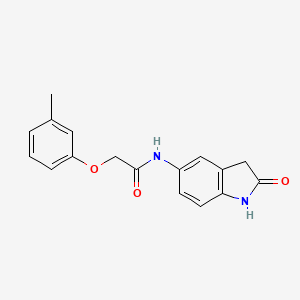
N-(2-oxoindolin-5-yl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxoindolin-5-yl)-2-(m-tolyloxy)acetamide, commonly known as OTAVA-BB 1209745, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Biological Effects and Toxicology
Research into the toxicology of related acetamide derivatives has shown that these compounds have commercial importance and a variety of biological effects due to exposure. For example, Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, highlighting their continued relevance in toxicological studies due to their commercial importance and the considerable addition to our knowledge regarding their biological consequences of exposure (Kennedy, 2001).
Pharmacological Activities of Derivatives
The synthesis and evaluation of thiophene analogues of carcinogens, including derivatives similar to N-(2-oxoindolin-5-yl)-2-(m-tolyloxy)acetamide, have provided insights into potential carcinogenicity and highlighted the importance of understanding the chemical and biological behavior of these compounds for assessing their safety and therapeutic potential (Ashby et al., 1978).
Molecular Mechanisms and Drug Development
A deeper understanding of the molecular mechanisms underlying the actions of similar compounds has been sought to enhance research and knowledge of normal synaptic physiology and the etiology of human brain diseases. For instance, research on NMDA receptors and their trafficking from the ER to synapses has implications for neurological diseases, indicating a potential research area for this compound in understanding its impact on synaptic physiology (Horak et al., 2014).
Antioxidant Properties and Therapeutic Potential
The exploration of N-acetylcysteine and its derivatives in psychiatry suggests a growing interest in their beneficial effects against early stages of type-2 diabetes and insulin resistance, highlighting a potential therapeutic application for similar compounds in treating metabolic disorders (Lasram et al., 2015).
Synthesis and Chemical Diversity
Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives have focused on understanding their chemical diversity and pharmacologically interesting compositions. Such research is vital for designing new derivatives with improved safety and efficacy, suggesting a potential area for exploring this compound derivatives (Al-Ostoot et al., 2021).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-2-4-14(7-11)22-10-17(21)18-13-5-6-15-12(8-13)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFUWRGFMPDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)
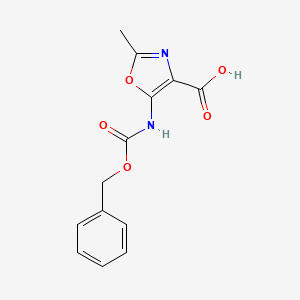

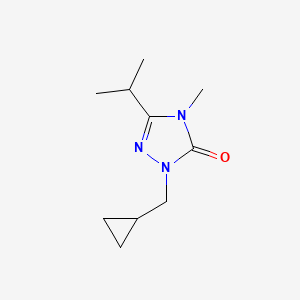
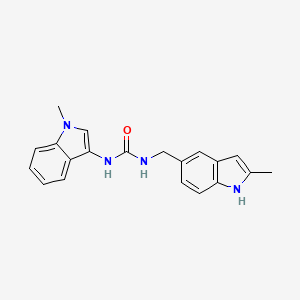
![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)

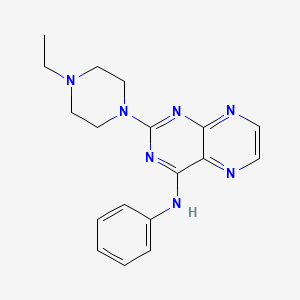
![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)
![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)
![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)